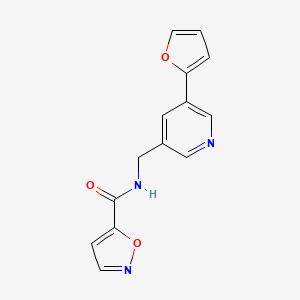

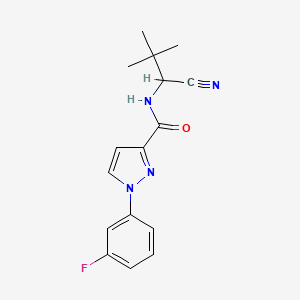

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

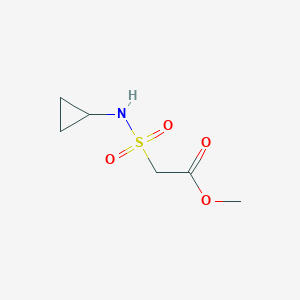

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule. The compound has been found in complex with the enzyme Cytochrome P450 2A6 .科学的研究の応用

Synthesis and Antiprotozoal Activity

The synthesis of compounds related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide has shown significant antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been developed, demonstrating strong DNA affinities and showing in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Chemical Transformations and Heterocyclic System Derivatives

Research into acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to the formation of derivatives of a new fused heterocyclic system, demonstrating the versatility of furan-containing compounds in synthesizing new chemical entities (Stroganova et al., 2016).

Analytical and Spectral Studies

Analytical and spectral studies of furan ring-containing organic ligands have been conducted, exploring their synthesis, characterization, and antimicrobial activities. These studies have provided insights into the chelating properties of such ligands and their potential applications (Patel, 2020).

Structure-Activity Relationships

Investigations into the structure-activity relationships of carboxamide fungicides have revealed the importance of furan derivatives in achieving high activity against diseases. This research contributes to our understanding of how furan moieties can influence the biological activity of compounds (Masatsugu et al., 2010).

DNA Molecular Recognition

Furan amino acids, inspired by natural products, have been incorporated into DNA-binding hairpin polyamides. This approach has demonstrated the ability of furan carboxamides paired with specific ring systems to stabilize duplex DNA and discriminate noncognate sequences, highlighting their potential in molecular recognition (Muzikar et al., 2011).

作用機序

Target of Action

The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

The compound exhibits a high affinity for Cytochrome P450 2A6 . It can act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . This interaction results in the metabolic activation of these drugs, enhancing their therapeutic effects .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 leads to the hydroxylation of certain substances, which is a key step in their metabolic pathways . For instance, the hydroxylation of cyclophosphamide and ifosphamide activates these anti-cancer drugs, enabling them to exert their therapeutic effects .

Pharmacokinetics

Its interaction with cytochrome p450 2a6 suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of substances metabolized by this enzyme .

Result of Action

By interacting with Cytochrome P450 2A6, the compound can influence the metabolism of various substances . In the case of cyclophosphamide and ifosphamide, this results in their activation, enhancing their anti-cancer effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the expression or activity of Cytochrome P450 2A6 could potentially impact the compound’s action .

特性

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(13-3-4-17-20-13)16-8-10-6-11(9-15-7-10)12-2-1-5-19-12/h1-7,9H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQJKHOVDHQHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

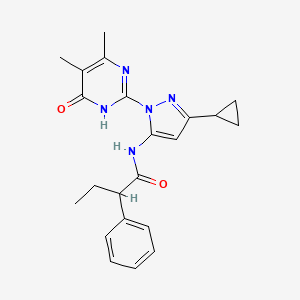

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)

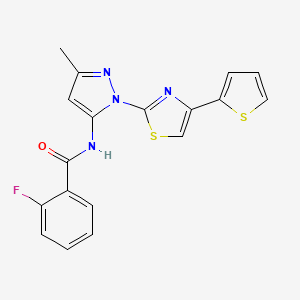

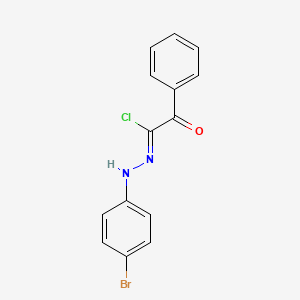

![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)

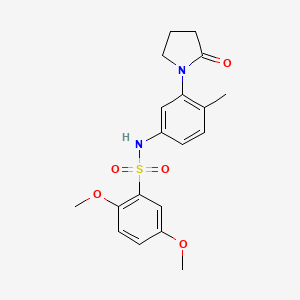

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)